molecular formula C8H9ClN2O2 B1447716 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride CAS No. 903556-85-4

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride

Cat. No. B1447716
M. Wt: 200.62 g/mol
InChI Key: ARINPZHIQKLUAU-UHFFFAOYSA-N
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Description

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2 . It has a molecular weight of 200.62 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride is 1S/C8H8N2O2.ClH/c9-4-5-1-2-7-6(3-5)10-8(11)12-7;/h1-3H,4,9H2,(H,10,11);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride is an off-white solid . It has a molecular weight of 200.62 .

Scientific Research Applications

Pharmacological Potential in Schizophrenia Treatment

Risperidone, a benzisoxazol derivative similar in structural motifs to 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, combines potent serotonin (5-HT2) and dopamine D2 receptor antagonism. It has shown efficacy in improving symptoms of acute and chronic schizophrenia with a relatively low incidence of extrapyramidal symptoms, suggesting a significant contribution to schizophrenia treatment (Grant & Fitton, 1994).

Sustainable Chemical Production from Biomass

Research into sustainable chemical production has identified 5-Hydroxymethylfurfural (HMF) and its derivatives, including compounds structurally related to 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, as key intermediates. These derivatives can be sourced from plant biomass and have potential applications in producing a wide array of materials, including polymers, fuels, and pharmaceuticals, indicating the environmental and economic benefits of these compounds (Chernyshev, Kravchenko, & Ananikov, 2017).

Development of New Pharmaceuticals

A review of 2,3-Benzodiazepine-related compounds highlights the synthesis and investigation of novel diazepine and triazepine derivatives fused with five-membered nitrogen heterocycles, similar to 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride. Such compounds have shown significant biological efficacy, underscoring the importance of heterocyclic chemistry in developing new medications for diseases currently without remedy (Földesi, Volk, & Milen, 2018).

Antioxidant and Anti-inflammatory Agents

The synthesis and evaluation of benzofused thiazole derivatives, structurally related to 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, have demonstrated potential as antioxidant and anti-inflammatory agents. These findings suggest that such derivatives could serve as templates for developing new therapeutic agents (Raut et al., 2020).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), which share a heterocyclic structure with 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, are utilized in a range of scientific disciplines, including nanotechnology and biomedical applications. Their simple structure, combined with detailed understanding of their self-assembly behavior, underscores the utility of such compounds in developing new materials and drugs (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

For safety information and potential hazards associated with 5-Aminomethyl-3H-benzooxazol-2-one hydrochloride, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency procedures related to the compound.

properties

IUPAC Name

5-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-7-6(3-5)10-8(11)12-7;/h1-3H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARINPZHIQKLUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminomethyl-3H-benzooxazol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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